N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 890598-81-9
VCID: VC0500262
InChI: InChI=1S/C16H18BrN3O2/c1-10-16(17)11(2)20(19-10)8-7-15(22)18-14-6-4-5-13(9-14)12(3)21/h4-6,9H,7-8H2,1-3H3,(H,18,22)
SMILES: CC1=C(C(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C)Br
Molecular Formula: C16H18BrN3O2
Molecular Weight: 364.24g/mol

N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

CAS No.: 890598-81-9

Main Products

VCID: VC0500262

Molecular Formula: C16H18BrN3O2

Molecular Weight: 364.24g/mol

N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide - 890598-81-9

CAS No. 890598-81-9
Product Name N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Molecular Formula C16H18BrN3O2
Molecular Weight 364.24g/mol
IUPAC Name N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanamide
Standard InChI InChI=1S/C16H18BrN3O2/c1-10-16(17)11(2)20(19-10)8-7-15(22)18-14-6-4-5-13(9-14)12(3)21/h4-6,9H,7-8H2,1-3H3,(H,18,22)
Standard InChIKey BBEQFGPJRMSNTL-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C)Br
Canonical SMILES CC1=C(C(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C)Br
PubChem Compound 6499799
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator